molecular formula C3H5N5O B14416852 2,3-Diamino-1,2,4-triazin-5(2H)-one CAS No. 85276-95-5

2,3-Diamino-1,2,4-triazin-5(2H)-one

Katalognummer: B14416852
CAS-Nummer: 85276-95-5
Molekulargewicht: 127.11 g/mol
InChI-Schlüssel: GSBFLCZOCKGRQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Diamino-1,2,4-triazin-5(2H)-one is a heterocyclic compound containing nitrogen atoms in its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a suitable diamine with a nitrile or an isocyanate under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Diamino-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with electrophiles or nucleophiles to substitute one or more hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but may include the use of catalysts, solvents, and specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or nitroso derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the production of advanced materials, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2,3-Diamino-1,2,4-triazin-5(2H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Diamino-1,2,4-triazine: Similar structure but different substitution pattern.

    1,3,5-Triazine: A simpler triazine compound with different properties.

    Melamine: A triazine derivative with three amino groups.

Uniqueness

2,3-Diamino-1,2,4-triazin-5(2H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other triazine derivatives. This uniqueness might make it particularly suitable for certain applications, such as specific types of chemical synthesis or targeted biological activity.

Eigenschaften

CAS-Nummer

85276-95-5

Molekularformel

C3H5N5O

Molekulargewicht

127.11 g/mol

IUPAC-Name

2,3-diamino-1,2,4-triazin-5-one

InChI

InChI=1S/C3H5N5O/c4-3-7-2(9)1-6-8(3)5/h1H,5H2,(H2,4,7,9)

InChI-Schlüssel

GSBFLCZOCKGRQX-UHFFFAOYSA-N

Kanonische SMILES

C1=NN(C(=NC1=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.